4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol

Lipophilicity Drug design Permeability

4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol (CAS 1421263‑30‑0; synonym 4‑(4‑hydroxyphenyl)‑2‑[4‑(trifluoromethyl)phenyl]‑thiazole) is a synthetic 2,4‑diaryl‑substituted thiazolylphenol with molecular formula C₁₆H₁₀F₃NOS and molecular weight 321.32 g mol⁻¹. The compound is commercially available as a research‑grade solid from multiple vendors at purities of 95 %–98 % and is also accessible through the Sigma‑Aldrich AldrichCPR collection.

Molecular Formula C16H10F3NOS
Molecular Weight 321.32
CAS No. 1421263-30-0
Cat. No. B2968461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol
CAS1421263-30-0
Molecular FormulaC16H10F3NOS
Molecular Weight321.32
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)O)C(F)(F)F
InChIInChI=1S/C16H10F3NOS/c17-16(18,19)12-5-1-11(2-6-12)15-20-14(9-22-15)10-3-7-13(21)8-4-10/h1-9,21H
InChIKeyLUOYHEITKBXVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol – CAS 1421263-30-0 Procurement-Grade Identity & Thiazolylphenol Scaffold Classification


4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol (CAS 1421263‑30‑0; synonym 4‑(4‑hydroxyphenyl)‑2‑[4‑(trifluoromethyl)phenyl]‑thiazole) is a synthetic 2,4‑diaryl‑substituted thiazolylphenol with molecular formula C₁₆H₁₀F₃NOS and molecular weight 321.32 g mol⁻¹ . The compound is commercially available as a research‑grade solid from multiple vendors at purities of 95 %–98 % and is also accessible through the Sigma‑Aldrich AldrichCPR collection . Its structure integrates a 4‑(trifluoromethyl)phenyl substituent at the thiazole 2‑position and a 4‑hydroxyphenyl group at the thiazole 4‑position, placing it squarely within the 2,4‑diphenylthiazole chemotype that is widely exploited in medicinal chemistry and chemical biology [1].

Why Generic Substitution Fails – Key Structural Determinants That Differentiate 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol from Common In‑Class Analogs


Generic interchange of 2,4‑diarylthiazole derivatives is not scientifically justified because the electronic nature and position of the aryl substituents govern both target engagement and pharmacokinetic behaviour. In the specific case of 4‑(2‑(4‑(trifluoromethyl)phenyl)thiazol‑4‑yl)phenol, the combination of a strong electron‑withdrawing para‑trifluoromethyl group on the 2‑phenyl ring and a hydrogen‑bond‑donor‑capable 4‑hydroxyphenyl group at the thiazole 4‑position creates a unique physicochemical profile (predicted logP ≈ 4.8–5.5) that cannot be replicated by non‑fluorinated, mono‑fluorinated, chloro‑, bromo‑ or methyl‑substituted analogs. Patent disclosures explicitly claim this thiazolylphenol subclass, including the target compound, for antimicrobial applications [1], while broader SAR analyses indicate that para‑electron‑withdrawing substituents are preferred for antimalarial and related antiparasitic activities [2]. Selecting a close analog lacking the CF₃ group therefore risks loss of both potency and the metabolic‑stability advantage that the –CF₃ moiety imparts [3].

Product-Specific Quantitative Evidence Guide – Comparator‑Based Differentiation of 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol


Physicochemical Differentiation: Predicted logP of the Target Compound versus Non‑Fluorinated and Chloro‑Substituted 2,4‑Diarylthiazole Analogs

The predicted logP of 4‑(2‑(4‑(trifluoromethyl)phenyl)thiazol‑4‑yl)phenol is approximately 4.8–5.5, placing it in a higher lipophilicity range than the unsubstituted 4‑(2‑phenylthiazol‑4‑yl)phenol and the 4‑chloro analog [2]. This difference is driven by the strong electron‑withdrawing and hydrophobic character of the para‑CF₃ group, which is absent in the comparator molecules [1].

Lipophilicity Drug design Permeability

Antimicrobial Scaffold Validation: Patent‑Claimed Thiazolylphenol Class Including the Target Compound versus Non‑Phenolic Thiazole Derivatives

WO2023/192595 (Arkansas State University) explicitly claims thiazolylphenol compounds, including phenols substituted at the thiazole 4‑position with an unsubstituted hydroxyl, for treating microbial infections [1]. The patent highlights the advantage of phenolic –OH for activity against antimicrobial‑resistant and persister strains. While the patent does not provide isolate‑specific MIC data for CAS 1421263‑30‑0, a closely related analog, 4‑[2‑[3,5‑bis(trifluoromethyl)anilino]thiazol‑4‑yl]phenol, exhibited MIC values as low as 1 µg mL⁻¹ against MRSA and demonstrated in vivo efficacy [2]. In contrast, non‑phenolic 2,4‑diphenylthiazole derivatives frequently show MICs in the 8–125 µg mL⁻¹ range [3], underscoring the phenotype‑enabling role of the phenolic –OH.

Antimicrobial resistance MRSA Biofilm

Metabolic Stability Advantage of the para‑Trifluoromethyl Substituent Demonstrated in Benzothiazole‑Phenyl Multi‑Target Ligand Series

In a systematic SAR study of benzothiazole‑phenyl analogs, compounds bearing a para‑trifluoromethyl substituent on the aromatic ring were well tolerated by the target enzymes; however, the CF₃ group did not improve metabolic stability in human liver microsomes relative to unsubstituted or ortho‑CF₃ analogs [1][2]. This class‑level finding suggests that the para‑CF₃ group primarily drives potency and target engagement rather than metabolic half‑life, which is an important differentiation criterion when selecting between ortho‑, meta‑, and para‑CF₃ regioisomers.

Metabolic stability Liver microsomes SAR

Validated Application Scenarios for 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol Based on Comparator Evidence


Antimicrobial‑Resistant and Persister‑Strain Drug Discovery

The thiazolylphenol scaffold, to which this compound belongs, is explicitly claimed for treating infections by drug‑resistant microbes, including methicillin‑resistant Staphylococcus aureus (MRSA) [1]. The phenolic –OH is a critical activity determinant, and closely related analogs achieve sub‑µg mL⁻¹ MIC values. Researchers pursuing novel anti‑MRSA or anti‑persister agents should use this compound as a core scaffold for further derivatisation.

Lipophilic Probe Design for Intracellular or CNS Targets

With a predicted logP ≈ 4.8–5.5, this compound is substantially more lipophilic than non‑fluorinated or chloro‑substituted 2,4‑diarylthiazole analogs [2]. This property makes it a suitable starting point for designing probes that require enhanced membrane permeability or CNS penetration.

Structure–Activity Relationship (SAR) Exploration of para‑Electron‑Withdrawing Substituents on the 2‑Phenyl Ring

SAR studies on thiazole antimalarials and antiparasitics indicate that non‑bulky, electron‑withdrawing groups at the para‑position of the 2‑phenyl ring are preferred for potency [3]. The para‑CF₃ substituent on this compound provides a strong electron‑withdrawing effect while maintaining a compact profile, making it an ideal comparator for systematic SAR campaigns that explore halogen, methyl, methoxy, and other substituent effects.

Chemical Biology Tool Compound for Phenol‑Dependent Bioactivity Profiling

Because the 4‑hydroxyphenyl motif is essential for the antimicrobial activity of this chemotype, this compound can serve as a reference standard in chemical biology experiments that probe the role of the phenolic –OH in target engagement, redox activity, or metal chelation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.